REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Ca+2:5].[N+]([O-])([O-])=O.[Si:10]([O:20]CC)([O:17]CC)([O:14]CC)[O:11]CC.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[N+]([O-])([O-])=O.[NH4+].N.[N+]([O-])([O-])=O>C(O)C>[Si:10]([OH:20])([OH:17])([O-:14])[O-:11].[Ca+2:5].[Si:10]([O-:20])([O-:17])([O-:14])[O-:11].[Ca+2:5].[Ca+2:5].[Si:10]([O-:20])([O-:17])([O-:14])[O-:11].[Ca+2:5].[Ca+2:5].[Ca+2:5] |f:0.1.2,5.6,7.8,10.11,12.13.14,15.16.17.18|
|
Name
|
|
Quantity
|
6.345 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[Si](OCC)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
7.5292 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[NH4+]
|
Name
|
ammonia nitrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N.[N+](=O)([O-])[O-]
|
Name
|
calcium silicates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The beaker containing the solution
|
Type
|
TEMPERATURE
|
Details
|
was heated in a hot plate
|
Type
|
CUSTOM
|
Details
|
producing a foam
|
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])(O)O.[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Name
|
|
Type
|
product
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |